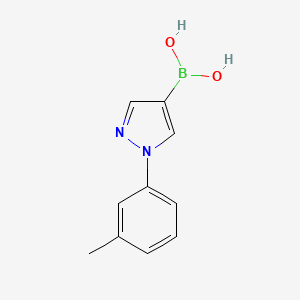
(1-(m-Tolyl)-1H-pyrazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(m-Tolyl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative featuring a pyrazole ring substituted with a methyl group at the meta position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the condensation of 1,3-diketones with arylhydrazines to form the pyrazole ring . The boronic acid group can then be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for (1-(m-Tolyl)-1H-pyrazol-4-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and efficiency. This includes the use of high-throughput reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(1-(m-Tolyl)-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Dihydropyrazoles.
Substitution: Various arylated pyrazoles depending on the aryl halide used.
Scientific Research Applications
Chemistry
(1-(m-Tolyl)-1H-pyrazol-4-yl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds and in cross-coupling reactions .
Biology
In biological research, this compound is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents .
Medicine
Medicinal chemistry applications include the synthesis of novel therapeutic agents targeting specific enzymes or receptors involved in disease pathways .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components .
Mechanism of Action
The mechanism of action of (1-(m-Tolyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of the target, depending on the specific context .
Comparison with Similar Compounds
Similar Compounds
(1-Phenyl-1H-pyrazol-4-yl)boronic acid: Similar structure but lacks the methyl group on the phenyl ring.
(1-(p-Tolyl)-1H-pyrazol-4-yl)boronic acid: Similar structure but with the methyl group at the para position.
(1-(o-Tolyl)-1H-pyrazol-4-yl)boronic acid: Similar structure but with the methyl group at the ortho position.
Uniqueness
(1-(m-Tolyl)-1H-pyrazol-4-yl)boronic acid is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interaction with molecular targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its ortho and para counterparts .
Properties
Molecular Formula |
C10H11BN2O2 |
|---|---|
Molecular Weight |
202.02 g/mol |
IUPAC Name |
[1-(3-methylphenyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C10H11BN2O2/c1-8-3-2-4-10(5-8)13-7-9(6-12-13)11(14)15/h2-7,14-15H,1H3 |
InChI Key |
DRVUKGKJIWJLRV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1)C2=CC=CC(=C2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-1-(4-chlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083999.png)
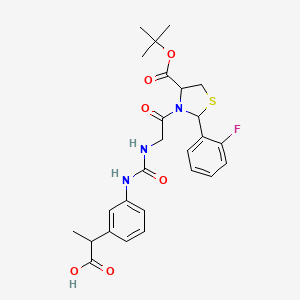
![Methyl 7-{2-[4-(3-chlorophenoxy)-3-hydroxybut-1-en-1-yl]-3,5-dihydroxycyclopentyl}hepta-2,5-dienoate](/img/structure/B14084010.png)
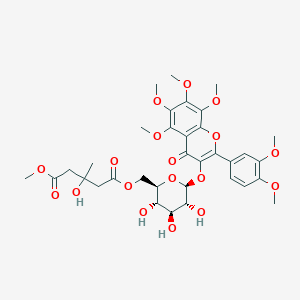
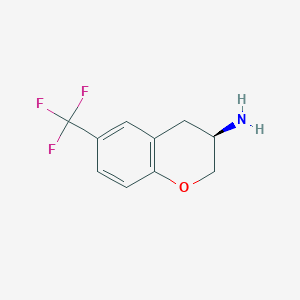

![2,3-Dihydro-N-[2-(1H-imidazol-5-yl)ethyl]-6-benzofuranacetamide](/img/structure/B14084030.png)
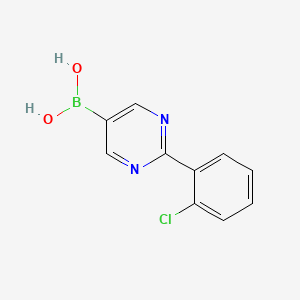
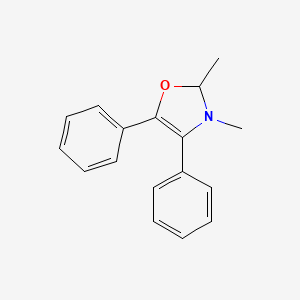


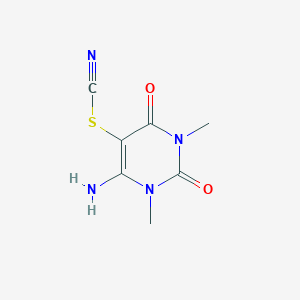
![1-(4-Fluorophenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084070.png)
